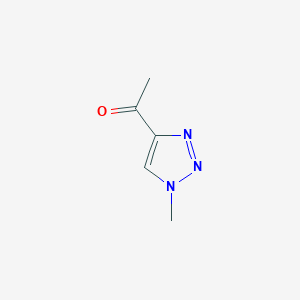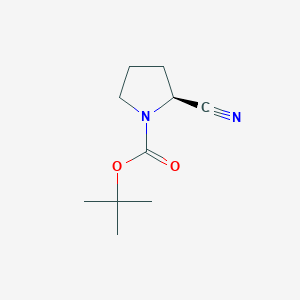
乙酮,1-(1-甲基-1H-1,2,3-三唑-4-基)-
描述
“Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)-” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are organic compounds that contain a five-member aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of similar triazole compounds has been reported in the literature. For instance, a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized . Another study reported the synthesis of novel 1H-1,2,3-triazole analogs via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium .
Molecular Structure Analysis
While specific structural data for “Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)-” was not found, similar compounds have had their structures confirmed by X-ray crystallography . For example, the structures of six newly synthesized heterocycles were confirmed by X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving similar triazole compounds have been studied. For example, reactions of 1- (5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions gave the corresponding chalcones . Another study reported the synthesis of novel hydroxamic acids incorporating 1- ( (1H-1,2,3-Triazol-4-yl)methyl)-3-hydroxyimino-indolin-2-ones .
科学研究应用
Synthesis and Chemical Properties
Specific Scientific Field
Organic chemistry and chemical synthesis.
Summary
Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)- is a compound that has been studied for its selective synthesis and functional substitution in 1,2,3-triazoles. Researchers have explored its role in producing derivatives with varied chemical properties .
Methods of Application
The synthesis of this compound involves organic reactions, specifically the introduction of the triazole ring onto the acetyl group. Common methods include click chemistry, which allows for efficient and regioselective formation of the triazole moiety. Researchers typically start with an acetyl-containing precursor and react it with an appropriate azide compound to form the desired 1,2,3-triazole ring.
Results and Outcomes
The resulting 1-(1-methyltriazol-4-yl)ethanone derivatives exhibit diverse chemical properties. These derivatives can serve as building blocks for further functionalization or as intermediates in the synthesis of more complex molecules. Researchers have explored their potential applications in drug discovery, materials science, and bioorganic chemistry.
Cytotoxic Activity
Specific Scientific Field
Medicinal chemistry and drug development.
Summary
Researchers have designed and synthesized a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives. These compounds were screened for their in vitro cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. The goal is to identify potential anticancer agents.
Methods of Application
The synthesis of these derivatives involves modifying the 1,2,3-triazole ring and incorporating a piperazine moiety. Researchers evaluate their cytotoxicity using assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Results and Outcomes
Several of these derivatives exhibit promising cytotoxic activity, particularly against specific cancer cell lines. Further optimization and structure-activity relationship studies are ongoing to identify lead compounds for potential drug development .
HDAC Inhibition
Specific Scientific Field
Biochemistry and enzymology.
Summary
A series of novel hydroxamic acids incorporating 1-((1H-1,2,3-triazol-4-yl)methyl)-3-hydroxyimino-indolin-2-ones was designed and synthesized. These compounds were evaluated for their inhibitory activity against histone deacetylases (HDACs), specifically HDAC2.
Methods of Application
The synthesis of these hydroxamic acids involves introducing the 1,2,3-triazole ring into the indolinone scaffold. Researchers assess their HDAC inhibition using biochemical assays and enzymatic activity measurements.
Results and Outcomes
These hydroxamic acids potently inhibit HDAC2, with IC50 values in the low micromolar range. HDAC inhibitors have therapeutic potential in cancer treatment and other diseases related to epigenetic regulation .
未来方向
The future directions in the research of triazole compounds include the design and synthesis of novel triazole derivatives with improved biological activities . Additionally, further investigation on absorption, distribution, metabolism, excretion, and toxicity (ADMET) of these compounds is suggested .
属性
IUPAC Name |
1-(1-methyltriazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4(9)5-3-8(2)7-6-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWKYVZGMHELSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443919 | |
| Record name | Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)- | |
CAS RN |
128979-26-0 | |
| Record name | Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)

